molecular formula C5H6ClNO B12440138 (5-Chloro-1H-pyrrol-2-yl)methanol

(5-Chloro-1H-pyrrol-2-yl)methanol

Cat. No.: B12440138
M. Wt: 131.56 g/mol
InChI Key: QSOXRYZPGVZCSA-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6ClNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloropyrrole with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (5-Chloro-1H-pyrrol-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: 5-Chloro-1H-pyrrole-2-carboxaldehyde or 5-Chloro-1H-pyrrole-2-carboxylic acid.

    Reduction: 1H-pyrrol-2-ylmethanol.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrol-2-yl)methanol is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The chloro and hydroxymethyl groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen at the 1-position.

    (5-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.

    (5-Chloro-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(5-Chloro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

(5-chloro-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2

InChI Key

QSOXRYZPGVZCSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Cl)CO

Origin of Product

United States

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